molecular formula C26H47BO2S B2967114 2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1810044-61-1

2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2967114
CAS RN: 1810044-61-1
M. Wt: 434.53
InChI Key: XXJQRXNTPDYOCY-UHFFFAOYSA-N
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Description

The compound “2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a colourless liquid . It has a molecular weight of 434.53 and its IUPAC name is 2-(5-(2-hexyldecyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H47BO2S/c1-7-9-11-13-14-16-18-22(17-15-12-10-8-2)21-23-19-20-24(30-23)27-28-25(3,4)26(5,6)29-27/h19-20,22H,7-18,21H2,1-6H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a colourless liquid . It has a molecular weight of 434.53 . The compound is stored at temperatures between 0-8°C .

Scientific Research Applications

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell . Rinse mouth and dispose of contents/container in accordance with local regulations .

properties

IUPAC Name

2-[5-(2-hexyldecyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47BO2S/c1-7-9-11-13-14-16-18-22(17-15-12-10-8-2)21-23-19-20-24(30-23)27-28-25(3,4)26(5,6)29-27/h19-20,22H,7-18,21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJQRXNTPDYOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CCCCCC)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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